tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a piperidin-3-yl backbone substituted with a 1-methyl-2,6-dioxopyrimidin-4-yl group and a 2-cyanophenylmethyl moiety. The tert-butyl carbamate group serves as a protective moiety for the amine, a common strategy in medicinal chemistry to enhance stability or modulate solubility during synthesis .
Properties
IUPAC Name |
tert-butyl N-[1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJOQVLADBJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyanophenyl group, and the attachment of the tert-butyl carbamate moiety. One common synthetic route involves the reaction of piperidine derivatives with cyanophenyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under specific temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Piperidine-Based Carbamates
Piperidine rings substituted with tert-butyl carbamates are prevalent in synthetic chemistry. Key structural variations among analogs include:
- Positional Isomerism : The target compound’s substituent is at the 3-yl position, whereas analogs like the acetylated derivative in occupy the 4-yl position. This affects steric interactions and conformational flexibility.
Heterocyclic Core Modifications
The dioxopyrimidine core distinguishes the target compound from analogs with pyridine, isoindoline, or other heterocycles:
- Dioxopyrimidine vs. Pyridine : The dioxopyrimidine core (target) offers two carbonyl groups for hydrogen bonding, unlike pyridine derivatives (e.g., ), which rely on nitrogen lone pairs for interactions.
- Dioxoisoindoline vs. Dioxopyrimidine : The isoindoline derivative in shares a dioxo motif but has a fused bicyclic structure, which may alter solubility and metabolic stability.
Substituent Effects on Physicochemical Properties
Substituents on the aromatic or heterocyclic systems significantly influence properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
